molecular formula C8H14O B13828463 3-Ethyl-3-methylpent-4-en-2-one

3-Ethyl-3-methylpent-4-en-2-one

Cat. No.: B13828463
M. Wt: 126.20 g/mol
InChI Key: YVYIMPBNLVMKGH-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpent-4-en-2-one is an organic compound with the molecular formula C8H14O It is a ketone with an aliphatic structure, characterized by the presence of a double bond between the fourth and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methylpent-4-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-ethyl-2-methylbutanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methylpent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-ethyl-3-methylpent-4-en-2-ol.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or hydrogen bromide (HBr) under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

3-Ethyl-3-methylpent-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methylpent-4-en-2-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-penten-2-one: An isomer of 3-Ethyl-3-methylpent-4-en-2-one with a similar structure but different chemical properties.

    4-Methyl-3-penten-2-one: Another related compound with a different arrangement of the carbon chain and functional groups.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its combination of a ketone group and a double bond allows for diverse chemical reactions and applications, setting it apart from similar compounds.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-ethyl-3-methylpent-4-en-2-one

InChI

InChI=1S/C8H14O/c1-5-8(4,6-2)7(3)9/h5H,1,6H2,2-4H3

InChI Key

YVYIMPBNLVMKGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=C)C(=O)C

Origin of Product

United States

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